AF430 Maleimide: A Technical Guide for Research Applications
AF430 Maleimide: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
AF430 maleimide is a thiol-reactive fluorescent probe that has become an invaluable tool in a wide range of research applications. This guide provides an in-depth overview of its properties, common uses, and detailed protocols to facilitate its effective implementation in the laboratory.
Core Principles and Applications
AF430 is a hydrophilic, coumarin-based dye with a bright green-yellow fluorescence.[1][2][3] The maleimide functional group allows for the specific covalent labeling of molecules containing free sulfhydryl (thiol) groups, which are predominantly found in the cysteine residues of proteins.[4][5][6] This high selectivity makes AF430 maleimide an excellent choice for targeted protein labeling.[7] The reaction, a Michael addition, forms a stable thioether bond.[8]
The primary applications of AF430 maleimide in research include:
-
Protein Labeling: Covalently attaching a fluorescent tag to proteins for visualization and tracking in various experimental setups.[4][7]
-
Flow Cytometry: Labeling cell surface proteins to identify and quantify specific cell populations.[1][2][9]
-
Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells and tissues.
-
Förster Resonance Energy Transfer (FRET): Serving as a potential FRET donor or acceptor to study protein-protein interactions and conformational changes.[5]
-
Antibody-Drug Conjugate (ADC) Development: While not a therapeutic agent itself, the principles of maleimide conjugation are central to the development of ADCs, where a cytotoxic drug is linked to an antibody.[8][10]
Quantitative Data
The photophysical and chemical properties of AF430 maleimide are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | [1] |
| Emission Maximum (λem) | 542 nm | [1] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [1] |
| Molecular Weight | 726.8 g/mol | [1] |
| Solubility | Water, DMF, DMSO | [1] |
| Reactive Group | Maleimide | [1][11] |
| Target Functional Group | Sulfhydryl (Thiol) | [1][11] |
Experimental Protocols
General Protein Labeling with AF430 Maleimide
This protocol provides a general procedure for labeling a protein with AF430 maleimide. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. The buffer should not contain thiols.
-
AF430 maleimide
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP or DTT)
-
Degassed buffer
-
Purification column (e.g., gel filtration or dialysis equipment)
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL.[6]
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to make them available for labeling.
-
Dye Preparation: Prepare a 10 mM stock solution of AF430 maleimide in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the AF430 maleimide solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Mix thoroughly and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove the unreacted dye from the labeled protein using gel filtration, dialysis, or a similar method.[6]
-
Storage: Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.
Antibody-Drug Conjugate (ADC) Synthesis via Maleimide Linker
This protocol outlines the steps for conjugating a drug to an antibody using a maleimide-containing linker. This is a representative workflow relevant to drug development professionals.
Materials:
-
Antibody (e.g., IgG) at a concentration of ~10 mg/mL
-
Reducing agent (e.g., DTT)
-
Maleimide-activated drug linker
-
Reaction buffer (e.g., PBS with 1 mM DTPA)
-
Quenching reagent (e.g., cysteine)
-
Purification system (e.g., centrifugal ultrafiltration, Sephadex G-25 column)
Procedure:
-
Antibody Reduction:
-
To 4.8 mL of antibody (10 mg/mL), add 600 µL of 500 mM sodium borate/500 mM NaCl, pH 8.0, followed by 600 µL of 100 mM DTT.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
Remove excess DTT by buffer exchange using a Sephadex G-25 column equilibrated with PBS containing 1 mM DTPA.
-
-
Drug-Linker Conjugation:
-
Adjust the reduced antibody concentration to 2.5 mg/mL with cold PBS/DTPA buffer.
-
Prepare the maleimide-activated drug-linker by diluting a DMSO stock solution to the desired concentration. The final reaction mixture should be approximately 20% organic and 80% aqueous.
-
Add the drug-linker solution to the cold-reduced antibody solution at a calculated molar ratio (e.g., 9.5 moles of drug-linker per mole of antibody).
-
Incubate the reaction on ice for 1 hour.
-
-
Quenching:
-
Add a 20-fold molar excess of cysteine over the maleimide to quench the reaction and cap any unreacted maleimide groups.
-
-
Purification:
-
Concentrate the reaction mixture using centrifugal ultrafiltration.
-
Purify the ADC by eluting through a Sephadex G-25 column equilibrated in PBS to remove unconjugated drug-linker and other small molecules.
-
Visualizations
Logical Relationship: Thiol-Maleimide Reaction
Caption: Covalent bond formation between a protein's thiol group and AF430 maleimide.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: Step-by-step workflow for the synthesis of an Antibody-Drug Conjugate.
Signaling Pathway: Probing Membrane-Associated Proteins
Caption: Use of a maleimide anchor to study synergistic activation of PI3Kα signaling.
References
- 1. Single-Molecule Study Reveals How Receptor and Ras Synergistically Activate PI3Kα and PIP3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Integrating single-molecule FRET and biomolecular simulations to study diverse interactions between nucleic acids and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of dual intracellular signaling pathways activated by the melanocortin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Detecting protein-protein interactions in vivo with FRET using multiphoton fluorescence lifetime imaging microscopy (FLIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
